molecular formula C26H53ClN2O13 B8123936 N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride

N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride

Cat. No.: B8123936
M. Wt: 637.2 g/mol
InChI Key: OPJWABKZYZXHAW-UHFFFAOYSA-N
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Description

N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride is a complex organic compound It is characterized by its extensive ethoxy chain and the presence of both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride involves multiple steps. The process typically starts with the preparation of the ethoxy chain, followed by the introduction of amino and carboxylic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The ethoxy chains can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving cell signaling and molecular interactions.

    Industry: It may be used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence biological pathways and processes. The ethoxy chains provide flexibility and enable the compound to interact with various molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
  • **3-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]butanoic acid

Uniqueness

The uniqueness of N-(Amino-peg3)-n-bis(peg3-acid) hydrochloride lies in its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52N2O13.ClH/c27-3-9-35-15-21-41-24-18-38-12-6-28(4-10-36-16-22-39-19-13-33-7-1-25(29)30)5-11-37-17-23-40-20-14-34-8-2-26(31)32;/h1-24,27H2,(H,29,30)(H,31,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJWABKZYZXHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53ClN2O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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